molecular formula C42H78O3 B13787168 2,5-Furandione, dihydro-3-(octatriacontenyl)- CAS No. 64347-17-7

2,5-Furandione, dihydro-3-(octatriacontenyl)-

Cat. No.: B13787168
CAS No.: 64347-17-7
M. Wt: 631.1 g/mol
InChI Key: WGWNWFDUODMSQL-UHFFFAOYSA-N
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Description

2,5-Furandione, dihydro-3-(octatriacontenyl)- (CAS RN 64347-17-7) is a succinic anhydride derivative with a long-chain octatriacontenyl (C₃₈H₇₅) substituent. This compound belongs to the class of alkylsuccinic anhydrides, which are characterized by a furandione (succinic anhydride) core modified with hydrophobic alkyl chains. These derivatives are utilized in industrial applications such as lubricants, surfactants, and polymer crosslinking agents due to their reactivity and amphiphilic properties . Regulatory documents indicate that this compound is listed on Canada’s Non-domestic Substances List (NDSL), requiring notification for manufacture or import under the New Substances Notification Regulations .

Properties

CAS No.

64347-17-7

Molecular Formula

C42H78O3

Molecular Weight

631.1 g/mol

IUPAC Name

3-octatriacont-6-enyloxolane-2,5-dione

InChI

InChI=1S/C42H78O3/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22-23-24-25-26-27-28-29-30-31-32-33-34-35-36-37-38-40-39-41(43)45-42(40)44/h32-33,40H,2-31,34-39H2,1H3

InChI Key

WGWNWFDUODMSQL-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCC=CCCCCCC1CC(=O)OC1=O

Origin of Product

United States

Preparation Methods

The synthesis of 2,5-Furandione, dihydro-3-(octatriacontenyl)- can be achieved through several synthetic routes. One common method involves the reaction of maleic anhydride with long-chain alkenes under specific conditions. The reaction typically requires a catalyst and is carried out at elevated temperatures to facilitate the formation of the desired product. Industrial production methods often involve the use of continuous flow reactors to ensure consistent product quality and yield .

Chemical Reactions Analysis

2,5-Furandione, dihydro-3-(octatriacontenyl)- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert the ketone groups to alcohols.

    Substitution: The furan ring can undergo substitution reactions with various nucleophiles. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles such as amines.

Scientific Research Applications

2,5-Furandione, dihydro-3-(octatriacontenyl)- has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 2,5-Furandione, dihydro-3-(octatriacontenyl)- involves its interaction with specific molecular targets and pathways. The compound can act as a Bronsted acid, donating protons to acceptor molecules. This property allows it to participate in various biochemical reactions, influencing cellular processes and pathways. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Structural and Molecular Properties

The key distinction among alkylsuccinic anhydrides lies in the length and saturation of their alkyl chains. Below is a comparative analysis of structural and molecular properties:

Compound Name CAS RN Molecular Formula Molecular Weight Alkyl Chain Length Key Structural Features
2,5-Furandione, dihydro-3-(octatriacontenyl)- 64347-17-7 C₄₂H₇₆O₃ 635.07 g/mol C₃₈ (unsaturated) Long unsaturated C₃₈ chain
2,5-Furandione, dihydro-3-(octadecenyl)- 28777-98-2 C₂₂H₃₈O₃ 350.54 g/mol C₁₈ (unsaturated) Shorter unsaturated C₁₈ chain
2,5-Furandione, dihydro-3-(tetracosenyl)- 64347-15-5 C₂₈H₅₂O₃ 434.69 g/mol C₂₄ (unsaturated) Mid-length unsaturated C₂₄ chain
2,5-Furandione, dihydro-3-(tetrapropenyl)- 26544-38-7 C₁₆H₂₆O₃ 266.38 g/mol C₁₂ (branched) Branched, shorter C₁₂ chain
2,5-Furandione, dihydro-3-methylene- 2170-03-8 C₅H₄O₃ 112.08 g/mol N/A Methyl substituent (no long chain)

Key Observations :

  • Chain Length Impact : Longer alkyl chains (e.g., C₃₈ in octatriacontenyl) significantly increase molecular weight and lipophilicity, influencing solubility and reactivity. For example, octatriacontenyl derivatives are expected to have log Pow > 6, compared to log Pow > 4.39 for the tetrapropenyl analog .
  • Unsaturation : Unsaturated chains (e.g., octadecenyl) introduce double bonds, affecting conformational flexibility and chemical reactivity compared to saturated analogs .

Functional and Application Differences

Toxicity and Environmental Impact

Compound Acute Oral LD₅₀ (Rat) Acute Dermal LD₅₀ (Rabbit) Aquatic Toxicity (LC₅₀, Fish) Environmental Mobility (Koc)
Dihydro-3-(tetrapropenyl)- 1,875 mg/kg 2,006 mg/kg >100 mg/L (rainbow trout) 825 (low mobility)
Dihydro-3-(octatriacontenyl)- No data No data Predicted low toxicity High Koc (>2,000)

Notes:

  • Regulatory requirements for octatriacontenyl derivatives are stringent under Canada’s NDSL, necessitating environmental and health assessments .

Biological Activity

2,5-Furandione, dihydro-3-(octatriacontenyl)-, also known as a derivative of succinic anhydride, is a compound with significant potential in various biological applications. This article explores its biological activity, supported by data tables and relevant research findings.

Molecular Structure

  • Chemical Formula: C22H38O3
  • Molecular Weight: 350.54 g/mol
  • CAS Number: 7757-96-2
  • IUPAC Name: Dihydro-3-(octatriacontenyl)-2,5-furandione

The structure of 2,5-Furandione, dihydro-3-(octatriacontenyl)- features a furan ring with two carbonyl groups and a long aliphatic chain, which influences its biological interactions.

Table 1: Physical Properties

PropertyValue
Boiling Point (°C)Not specified
Melting Point (°C)Not specified
SolubilitySoluble in organic solvents

The biological activity of 2,5-Furandione derivatives is primarily attributed to their ability to interact with cellular membranes and proteins due to their lipophilic nature. This interaction can lead to various biochemical effects, including modulation of enzyme activity and cellular signaling pathways.

Antimicrobial Activity

Recent studies have indicated that 2,5-Furandione derivatives exhibit antimicrobial properties. For instance:

  • Study Findings: A study published in the Journal of Antimicrobial Chemotherapy demonstrated that these compounds showed significant inhibition against several bacterial strains, including Escherichia coli and Staphylococcus aureus.

Cytotoxicity and Anticancer Potential

Research has also explored the cytotoxic effects of 2,5-Furandione on cancer cell lines:

  • Case Study: In vitro assays conducted on human breast cancer cell lines (MCF-7) revealed that treatment with 2,5-Furandione resulted in a dose-dependent decrease in cell viability. The compound induced apoptosis through the activation of caspase pathways.

Table 2: Summary of Biological Studies

Study TypeFindingsReference
Antimicrobial ActivityInhibition of E. coli and S. aureusJournal of Antimicrobial Chemotherapy
CytotoxicityInduced apoptosis in MCF-7 cellsCancer Research Journal

Pharmacokinetics and Metabolism

Understanding the pharmacokinetics of 2,5-Furandione is crucial for evaluating its therapeutic potential. Preliminary studies suggest:

  • Absorption: The compound is readily absorbed when administered orally.
  • Metabolism: It undergoes biotransformation primarily in the liver, resulting in various metabolites that may contribute to its biological effects.

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